molecular formula C21H22O5 B122168 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol CAS No. 149312-19-6

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Cat. No.: B122168
CAS No.: 149312-19-6
M. Wt: 354.4 g/mol
InChI Key: CYNQIKSKCVESCU-HQPYMTOTSA-N
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Description

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of D-glucitol, followed by selective deprotection and functionalization to introduce the benzylidene and toluoyl groups. The reaction conditions often involve the use of protecting groups, such as benzylidene, and reagents like toluoyl chloride under basic conditions .

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is used extensively in glycobiology research. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is unique due to the presence of both benzylidene and toluoyl groups, which provide specific chemical properties and reactivity. This makes it particularly useful in studying complex glycan structures and interactions .

Properties

IUPAC Name

[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQIKSKCVESCU-HQPYMTOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617773
Record name 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149312-19-6
Record name 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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